Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate
Brand Name: Vulcanchem
CAS No.: 306980-04-1
VCID: VC6329935
InChI: InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)19-12-17(13-24)21(25-20(19)16-6-4-3-5-7-16)28-14-15-8-10-18(23)11-9-15/h3-12H,2,14H2,1H3
SMILES: CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3
Molecular Formula: C22H17ClN2O2S
Molecular Weight: 408.9

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate

CAS No.: 306980-04-1

Cat. No.: VC6329935

Molecular Formula: C22H17ClN2O2S

Molecular Weight: 408.9

* For research use only. Not for human or veterinary use.

Ethyl 6-((4-chlorobenzyl)sulfanyl)-5-cyano-2-phenylnicotinate - 306980-04-1

Specification

CAS No. 306980-04-1
Molecular Formula C22H17ClN2O2S
Molecular Weight 408.9
IUPAC Name ethyl 6-[(4-chlorophenyl)methylsulfanyl]-5-cyano-2-phenylpyridine-3-carboxylate
Standard InChI InChI=1S/C22H17ClN2O2S/c1-2-27-22(26)19-12-17(13-24)21(25-20(19)16-6-4-3-5-7-16)28-14-15-8-10-18(23)11-9-15/h3-12H,2,14H2,1H3
Standard InChI Key RJCFAHYCCYWBIV-UHFFFAOYSA-N
SMILES CCOC(=O)C1=C(N=C(C(=C1)C#N)SCC2=CC=C(C=C2)Cl)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure (C21_{21}H15_{15}ClN2_2O2_2S) integrates a pyridine ring with three distinct substituents:

  • Position 2: A phenyl group, introduced via cross-coupling reactions .

  • Position 5: A cyano (-CN) group, which enhances electrophilicity and participates in cycloadditions .

  • Position 6: A (4-chlorobenzyl)sulfanyl (-S-CH2_2-C6_6H4_4-Cl) moiety, likely installed via nucleophilic substitution or metal-catalyzed thiolation .

The ethyl ester at position 3 contributes to solubility in organic solvents, with a predicted pKa of 4.15±0.39-4.15 \pm 0.39, indicating weak acidity .

Table 1: Physicochemical Properties

PropertyValue
Molecular Weight394.87 g/mol
Boiling Point578.0±50.0C578.0 \pm 50.0^\circ \text{C}
Density1.36±0.1g/cm31.36 \pm 0.1 \, \text{g/cm}^3
pKa4.15±0.39-4.15 \pm 0.39

Synthetic Methodologies

Pyridine Core Formation

The nicotinate scaffold is synthesized via cyclization strategies. A β-keto ester intermediate can undergo diazo transfer using p-acetamidobenzenesulfonyl azide (p-ABSA) and triethylamine, forming a diazo compound that facilitates ring closure . For example, diazo transfer to a β-keto ester (e.g., ethyl 3-oxo-3-phenylpropanoate) yields a diazonicotinate precursor, which is subsequently functionalized .

Palladium- and Cobalt-Catalyzed Cross-Coupling

  • Phenyl Group Installation (Position 2): Suzuki-Miyaura coupling between a halogenated nicotinate (e.g., 2-chloronicotinate) and phenylboronic acid using Pd(PPh3_3)4_4 or CoCl2_2 catalysts . Cobalt catalysis offers advantages in chemoselectivity, particularly with halogenated substrates .

  • (4-Chlorobenzyl)sulfanyl Introduction (Position 6): A two-step process involving:

    • Thiolation: Reaction of 6-bromonicotinate with 4-chlorobenzyl mercaptan under Pd or Cu catalysis.

    • Cyano Group Installation: Nucleophilic displacement of a leaving group (e.g., chloride) with cyanide .

Scheme 1: Hypothetical Synthesis Route

  • Diazo Transfer:
    Ethyl 3-oxo-3-phenylpropanoate + p-ABSA → Ethyl 5-cyano-2-phenylnicotinate .

  • Suzuki Coupling:
    6-Bromo-5-cyano-2-phenylnicotinate + 4-chlorobenzylboronic acid → 6-(4-chlorobenzyl)nicotinate .

  • Thiolation:
    6-Bromo intermediate + 4-chlorobenzyl mercaptan → Target compound .

Reactivity and Functionalization

Electrophilic and Nucleophilic Sites

  • Cyano Group: Participates in Strecker synthesis or reduces to amines.

  • Sulfanyl Moiety: Oxidizes to sulfoxides/sulfones or undergoes alkylation.

  • Ethyl Ester: Hydrolyzes to carboxylic acids or transesterifies.

Transition-Metal-Mediated Transformations

The compound’s aryl and sulfur groups enable coordination to Ru, Rh, or Ir complexes, facilitating cyclopropanation or C–H activation . For instance, Rh(III) catalysts can induce ortho-C–H functionalization of the phenyl ring, enabling further derivatization .

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